molecular formula C15H24 B075017 (+)-Longicyclene CAS No. 1137-12-8

(+)-Longicyclene

Cat. No. B075017
CAS RN: 1137-12-8
M. Wt: 204.35 g/mol
InChI Key: WCEIQUQVIOGRBF-DUSHTSICSA-N
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Description

(+)-Longicyclene, a tetracyclic member of the longifolane class of sesquiterpenes, is a naturally occurring compound isolated from turpentine oil of Pinus longifolia. It has been a subject of interest due to its complex structure and potential applications in synthetic organic chemistry.

Synthesis Analysis

The total synthesis of (±)-Longicyclene was first reported by Welch and Walters (1973). Their approach was stereoselective, marking a significant achievement in the field of organic synthesis, particularly for sesquiterpenes with complex structures like longicyclene (Welch & Walters, 1973).

Molecular Structure Analysis

Molecular structure analysis of (+)-Longicyclene reveals its complex tetracyclic framework. The compound has been extensively studied using techniques like NMR spectroscopy and molecular mechanics. Lankhorst et al. (2010) provided a complete assignment of the 1H-NMR spectrum of longicyclene, indicating the presence of a seven-membered ring in its structure and detailing its conformational properties (Lankhorst, Beek, & Haasnoot, 2010).

Scientific Research Applications

  • Biotransformation and Suppression of Mutagenic Activity : Sakata and Miyazawa (2010) studied the biotransformation of (+)-longicyclene by Aspergillus niger. They found that it could be converted into three new terpenoids, which exhibited suppressive effects on the SOS-inducing activity of certain chemical mutagens in Salmonella typhimurium. This suggests potential applications in reducing genetic damage caused by these mutagens (Sakata & Miyazawa, 2010).

  • Synthesis and Chemical Structure : Welch and Walters (1973) reported the total synthesis of (±)-longicyclene, providing insights into its chemical structure and synthesis pathways. This is important for understanding its chemical properties and potential applications in various fields, such as material science or pharmacology (Welch & Walters, 1973).

  • Hydration and Chemical Transformation : Nomura et al. (1992) investigated the hydration of longicyclene with water or formic acid in the presence of synthetic zeolites. This study provides valuable information on how longicyclene reacts under different conditions, which could be relevant for its use in chemical synthesis or modification (Nomura et al., 1992).

  • Conformational Analysis : Lankhorst et al. (2010) conducted a comprehensive study on the conformation of longicyclene using NMR and molecular mechanics. Understanding its conformation is crucial for predicting its reactivity and interactions with other molecules, which has implications in areas like drug design and materials science (Lankhorst et al., 2010).

  • Photochemical Transformations : Gokhale et al. (1976) explored the photochemical reactions of longicyclene derivatives. This research is significant in understanding how longicyclene and its derivatives behave under light, which can have applications in photochemistry and phototherapy (Gokhale et al., 1976).

Safety And Hazards

The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This would also involve studying the safety measures to be taken while handling the compound .

Relevant Papers Analyzing relevant papers involves studying the research done on the compound. This would involve reading and understanding the papers, summarizing the findings, and identifying gaps in the research .

properties

IUPAC Name

(2S,9S)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9?,10?,11?,12?,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEIQUQVIOGRBF-DUSHTSICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C4C2(C4C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C3C1CC4C3[C@@]24C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Longicyclene

CAS RN

1137-12-8
Record name [1S-(1α,2α,3aβ,4α,8aβ,9R*)]-decahydro-1,5,5,8a-tetramethyl-1,2,4-methenoazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-longicyclene?

A1: (+)-Longicyclene has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. [] []

Q2: What spectroscopic data is available for characterizing (+)-longicyclene?

A2: Various spectroscopic techniques have been employed to characterize (+)-longicyclene, including Nuclear Magnetic Resonance (NMR) [] [], Gas Chromatography-Mass Spectrometry (GC-MS) [] [] [] [] [], and UV-Vis spectroscopy. [] Two-dimensional NMR techniques like INADEQUATE have been particularly useful for complete assignment of 13C resonances. [] []

Q3: What are the natural sources of (+)-longicyclene?

A3: (+)-Longicyclene is a naturally occurring sesquiterpene found in various plant sources, including the turpentine oil of Pinus longifolia. [] It has also been identified in Pinus massoniana [] [], Acori Tatarinowii Rhizoma [], Fleningia philippinensis Merr. et Rolfe [], and Cupressus macrocarpa. []

Q4: How does the concentration of (+)-longicyclene vary in Pinus massoniana based on stand density?

A4: Studies have shown a positive correlation between stand density and the relative content of (+)-longicyclene in the turpentine of Pinus massoniana. []

Q5: Can (+)-longicyclene be synthesized, and what is a significant intermediate in its synthesis?

A5: Yes, (+)-longicyclene can be synthesized. A key intermediate in its synthesis is 8,11-dibromo-longibornane, which can be derived from longifolene. []

Q6: What are some notable chemical reactions involving (+)-longicyclene?

A6: (+)-Longicyclene can be converted to longifolene via an acid-catalyzed reaction. [] It can also undergo electrochemical oxidation to yield exo-5,5-dimethyl-6-methylenebicyclo[2.2.1]heptan-2-ol (nojigiku alcohol). [] Hydration reactions in the presence of zeolites and specific catalysts can lead to the formation of longicamphene hydrate and longiborneol. []

Q7: Does (+)-longicyclene exhibit any biological activity?

A7: While (+)-longicyclene itself has limited reported biological activity, some of its microbial metabolites, particularly (+)-(10S)-10-hydroxy-longicyclic acid and (+)-10-oxo-longicyclic acid, have shown suppressive effects on the SOS-inducing activity of mutagens like furylfuramide and aflatoxin B1. []

Q8: Does (+)-longicyclene play a role in plant-insect interactions?

A8: Research suggests that the boring activity of Monochamus alternatus larvae in Pinus massoniana can significantly increase the relative amounts of (+)-longicyclene emitted by the trees. This altered volatile profile may have implications for plant-insect interactions. []

Q9: What is the significance of (+)-longicyclene in tea?

A9: (+)-Longicyclene is a characteristic aroma compound found in smoked lapsang souchong tea. It is absorbed by the tea leaves from the pine wood used in the smoking process, contributing to the tea's unique flavor profile. []

Q10: Have there been any computational studies on (+)-longicyclene?

A10: Yes, computational studies using molecular mechanics calculations have been performed to analyze the conformational behavior of (+)-longicyclene. These studies revealed that the compound primarily exists in a conformational equilibrium between two twist-chair-like conformations, denoted as TC11 and TC8. [] Additionally, DFT calculations have been used to investigate its electronic structure and reactivity. []

Q11: What do DFT studies reveal about the reactivity of (+)-longicyclene?

A11: DFT studies suggest that (+)-longicyclene is the least reactive among several sesquiterpenes in electron-transfer reactions. []

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